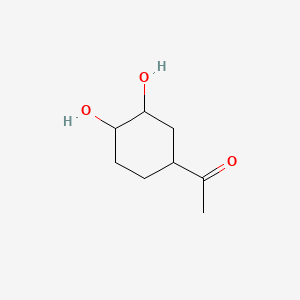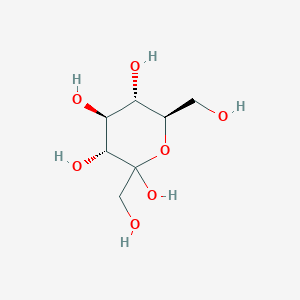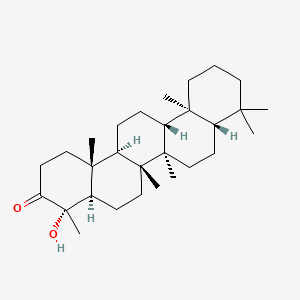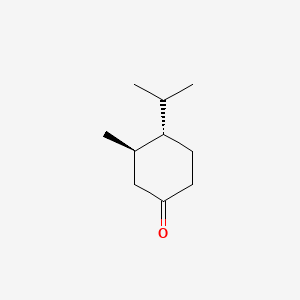![molecular formula C11H16N2O3 B13830065 ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Métodos De Preparación
The synthesis of 1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride, which allows the formation of N-substituted pyrroles under mild reaction conditions . Another method involves the use of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides and sulfonyl chlorides . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds .
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) can be compared with other similar compounds such as methyl 1H-pyrrole-3-carboxylate and pyrrole-2-carboxylic acid . These compounds share a similar pyrrole ring structure but differ in their substituents and functional groups. The uniqueness of 1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) lies in its specific combination of substituents, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
ethyl 5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-5-16-11(14)9-6(2)10(8(4)13-15)12-7(9)3/h12,15H,5H2,1-4H3/b13-8+ |
Clave InChI |
VFYIBZUDZVXJKU-MDWZMJQESA-N |
SMILES isomérico |
CCOC(=O)C1=C(NC(=C1C)/C(=N/O)/C)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1C)C(=NO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13829991.png)
![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)


![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)





![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)

